molecular formula C20H19F4NO2 B4359299 [6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]{4-[(2,2,2-TRIFLUOROETHOXY)METHYL]PHENYL}METHANONE

[6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]{4-[(2,2,2-TRIFLUOROETHOXY)METHYL]PHENYL}METHANONE

Cat. No.: B4359299
M. Wt: 381.4 g/mol
InChI Key: RNOYFDVLUZKGFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]{4-[(2,2,2-TRIFLUOROETHOXY)METHYL]PHENYL}METHANONE is a complex organic compound that belongs to the class of tetrahydroquinolines This compound is characterized by the presence of a fluorine atom, a methyl group, and a trifluoroethoxy group attached to a benzoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]{4-[(2,2,2-TRIFLUOROETHOXY)METHYL]PHENYL}METHANONE typically involves multiple steps. One common method includes the following steps:

    Formation of the tetrahydroquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the fluorine atom: This step can be performed using electrophilic fluorination reagents such as Selectfluor.

    Attachment of the benzoyl group: This can be done through Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.

    Addition of the trifluoroethoxy group: This step involves the reaction of the benzoyl intermediate with 2,2,2-trifluoroethanol under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.

Chemical Reactions Analysis

Types of Reactions

[6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]{4-[(2,2,2-TRIFLUOROETHOXY)METHYL]PHENYL}METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline derivatives.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon to yield tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or trifluoroethoxy groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

    Reduction: Hydrogen gas, palladium on carbon, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF).

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Amino or thio-substituted quinoline derivatives.

Scientific Research Applications

[6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]{4-[(2,2,2-TRIFLUOROETHOXY)METHYL]PHENYL}METHANONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of [6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]{4-[(2,2,2-TRIFLUOROETHOXY)METHYL]PHENYL}METHANONE involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

    6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline: Lacks the benzoyl and trifluoroethoxy groups.

    2-methyl-1-{4-[(2,2,2-trifluoroethoxy)methyl]benzoyl}-1,2,3,4-tetrahydroquinoline: Lacks the fluorine atom.

    6-fluoro-2-methyl-1-{4-methylbenzoyl}-1,2,3,4-tetrahydroquinoline: Lacks the trifluoroethoxy group.

Uniqueness

The presence of both the fluorine atom and the trifluoroethoxy group in [6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]{4-[(2,2,2-TRIFLUOROETHOXY)METHYL]PHENYL}METHANONE imparts unique chemical and physical properties, such as increased lipophilicity and potential for specific receptor interactions, making it distinct from similar compounds.

Properties

IUPAC Name

(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-[4-(2,2,2-trifluoroethoxymethyl)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F4NO2/c1-13-2-5-16-10-17(21)8-9-18(16)25(13)19(26)15-6-3-14(4-7-15)11-27-12-20(22,23)24/h3-4,6-10,13H,2,5,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNOYFDVLUZKGFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(N1C(=O)C3=CC=C(C=C3)COCC(F)(F)F)C=CC(=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]{4-[(2,2,2-TRIFLUOROETHOXY)METHYL]PHENYL}METHANONE
Reactant of Route 2
Reactant of Route 2
[6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]{4-[(2,2,2-TRIFLUOROETHOXY)METHYL]PHENYL}METHANONE
Reactant of Route 3
Reactant of Route 3
[6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]{4-[(2,2,2-TRIFLUOROETHOXY)METHYL]PHENYL}METHANONE
Reactant of Route 4
Reactant of Route 4
[6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]{4-[(2,2,2-TRIFLUOROETHOXY)METHYL]PHENYL}METHANONE
Reactant of Route 5
[6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]{4-[(2,2,2-TRIFLUOROETHOXY)METHYL]PHENYL}METHANONE
Reactant of Route 6
[6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]{4-[(2,2,2-TRIFLUOROETHOXY)METHYL]PHENYL}METHANONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.